molecular formula C12H14ClNO3 B1295418 Isopropyl 3-[(chloroacetyl)amino]benzoate CAS No. 6307-69-3

Isopropyl 3-[(chloroacetyl)amino]benzoate

Cat. No. B1295418
CAS RN: 6307-69-3
M. Wt: 255.7 g/mol
InChI Key: MNVBNVNLODBHKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Isopropyl 3-[(chloroacetyl)amino]benzoate can be inferred from the first paper, which describes the preparation of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones from isobutyraldehyde and α-amino acids. These compounds serve as sources for enantiopure α,α-dialkylated α-amino acids. The synthesis involves the formation of oxazolidinones, which are then subjected to fragmentation-recombination processes to yield benzamide derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as the oxazolidinones mentioned in the first paper, includes a 3-benzoyl-2-isopropyl group. This suggests that the isopropyl group can be stably attached to a benzene ring and participate in further chemical transformations. The presence of a chloroacetyl group in Isopropyl 3-[(chloroacetyl)amino]benzoate would likely influence the reactivity of the compound, particularly in nucleophilic substitution reactions .

Chemical Reactions Analysis

The second paper provides information on the reactivity of isopropyl-2-chlorotropones with o-aminophenol, leading to the formation of cyclohepta[b][1,4]benzoxazine derivatives. This indicates that chloro-substituted compounds can undergo reactions with amino groups to form heterocyclic structures. By analogy, Isopropyl 3-[(chloroacetyl)amino]benzoate could potentially react with nucleophiles to form similar heterocyclic compounds or undergo substitution reactions at the chloroacetyl moiety .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Isopropyl 3-[(chloroacetyl)amino]benzoate are not directly reported in the papers, the properties of structurally related compounds can provide some insights. The oxazolidinones described in the first paper are likely to have specific solubility characteristics and melting points due to their crystalline nature. The presence of both benzoyl and isopropyl groups can influence the hydrophobicity of the compound. The chloroacetyl group would contribute to the compound's reactivity, particularly in the context of nucleophilic substitution reactions .

Scientific Research Applications

  • Isopropyl 3-[(chloroacetyl)amino]benzoate is a chemical compound with the CAS Number: 6307-69-3 .
  • Its molecular weight is 255.7 .
  • The IUPAC name for this compound is isopropyl 3-[(chloroacetyl)amino]benzoate .
  • The InChI code for this compound is 1S/C12H14ClNO3/c1-8(2)17-12(16)9-4-3-5-10(6-9)14-11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,15) .
  • Synthesis of N-Substituted Ureas A research paper published in RSC Advances discusses a method for the synthesis of N-substituted ureas . While the paper does not specifically mention Isopropyl 3-[(chloroacetyl)amino]benzoate, it’s possible that similar compounds could be used in this process. The method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

  • A research paper published in RSC Advances discusses a method for the synthesis of N-substituted ureas . While the paper does not specifically mention Isopropyl 3-[(chloroacetyl)amino]benzoate, it’s possible that similar compounds could be used in this process. The method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

properties

IUPAC Name

propan-2-yl 3-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-8(2)17-12(16)9-4-3-5-10(6-9)14-11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVBNVNLODBHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286220
Record name isopropyl 3-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 3-[(chloroacetyl)amino]benzoate

CAS RN

6307-69-3
Record name NSC44270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name isopropyl 3-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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